1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-pyrazolo[1,5-a]pyridin-4-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-3-2-6-11-9(8)4-5-10-11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSJCYMEQLWUPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CN2C1=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization of 1 Pyrazolo 1,5 a Pyridin 4 Yl Ethanone
Reactions Involving the Ethanone (B97240) Moiety
The acetyl group at the C4-position features a reactive carbonyl and α-hydrogens, making it a versatile handle for a variety of chemical transformations.
The ethanone moiety of 1-(pyrazolo[1,5-a]pyridin-4-yl)ethanone is a classic methyl ketone, which can readily participate in condensation reactions with aldehydes and other carbonyl compounds. A prominent example is the Claisen-Schmidt condensation, a reaction between a ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is fundamental for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are valuable intermediates for synthesizing various heterocyclic compounds and are themselves a class of biologically active molecules. thepharmajournal.comacs.orgnih.gov
The general mechanism involves the deprotonation of the α-carbon of the ketone by a base (e.g., sodium hydroxide) to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. wikipedia.org The resulting aldol (B89426) adduct readily dehydrates to yield the α,β-unsaturated ketone, or chalcone (B49325). researchgate.net For this compound, this reaction would produce novel chalcone derivatives where the pyrazolo[1,5-a]pyridine (B1195680) ring system is one of the aryl substituents.
Table 1: Representative Claisen-Schmidt Condensation for Chalcone Synthesis This table illustrates the general reaction based on established methods. Specific yields for the this compound substrate would require experimental validation.
| Ketone | Aldehyde | Base | Solvent | Product | Ref |
| Aryl Methyl Ketone | Aromatic Aldehyde | NaOH or KOH | Ethanol or Solvent-free | (E)-1-Aryl-3-aryl-prop-2-en-1-one | acs.orgsci-hub.se |
The carbonyl group of the ethanone moiety is susceptible to both reduction and oxidation, providing pathways to other functional groups.
Reduction: The ketone can be reduced to a secondary alcohol, 1-(pyrazolo[1,5-a]pyridin-4-yl)ethanol, using a variety of reducing agents. Standard reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically effective for this transformation, offering high chemoselectivity for the carbonyl group without affecting the aromatic heterocyclic core. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), would also achieve this reduction, though care must be taken to avoid potential side reactions. The resulting alcohol can serve as a precursor for further functionalization, such as esterification or etherification.
Oxidation: While less common for simple ketones, the ethanone group can undergo oxidation reactions. For instance, a Baeyer-Villiger oxidation, using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), could convert the ketone into an ester, specifically pyrazolo[1,5-a]pyridin-4-yl acetate (B1210297). This reaction involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent methyl group. The migratory aptitude of the aryl group (pyrazolo[1,5-a]pyridinyl) versus the methyl group would dictate the regioselectivity of the oxygen insertion. In another context, oxidation of a related derivative, 5-(4-methylthiobenzyloxy)pyrazolo[1,5-a]quinazoline, to its corresponding sulfoxide (B87167) and sulfone has been successfully achieved using reagents like iodic acid or OXONE®, demonstrating that the pyrazolo-fused ring system is stable to certain oxidative conditions. nih.gov
Functionalization and Derivatization of the Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine nucleus can be functionalized through several modern synthetic methodologies, allowing for the introduction of diverse substituents to modulate the compound's properties.
Halogenation provides key intermediates for further derivatization, particularly through cross-coupling reactions. The halogenation of pyrazolo[1,5-a]pyridine and related scaffolds can be achieved using various reagents. N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are commonly used for the electrophilic halogenation of pyrazoles and other electron-rich heterocycles. nih.govresearchgate.net For instance, the reaction of pyrazoles with N-halosuccinimides in solvents like carbon tetrachloride can afford 4-halopyrazoles in excellent yields under mild conditions. researchgate.net
In the context of fused systems, the direct C3 halogenation of pyrazolo[1,5-a]pyrimidines has been accomplished using potassium halide salts in the presence of a hypervalent iodine(III) reagent, providing good to excellent yields in an aqueous medium at room temperature. nih.gov Another method involves using K₂S₂O₈ as an oxidant with sodium halides in water. nih.gov For pyridine (B92270) derivatives, brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have been employed. google.com The regioselectivity of halogenation on the this compound core would be influenced by the directing effects of both the fused rings and the C4-acetyl group. Research on the related pyrazolo[1,5-a]pyrimidine (B1248293) system shows a strong preference for functionalization at the C3 and C7 positions. nih.govresearchgate.net
Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying heterocyclic cores without the need for pre-functionalization (e.g., halogenation). A significant strategy for the pyrazolo[1,5-a]pyridine scaffold is the palladium-catalyzed direct C-H arylation. researchgate.netnih.gov Research has demonstrated that pyrazolo[1,5-a]pyridines can be arylated at the C7-position with various (hetero)aryl chlorides. researchgate.net This reaction typically employs a palladium acetate catalyst with a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃) in a high-boiling solvent such as p-xylene (B151628) at elevated temperatures. researchgate.net This methodology allows for the direct formation of a C-C bond between the heterocyclic core and an aryl group, providing a straightforward route to complex biaryl structures.
Table 2: Palladium-Catalyzed Direct C7-H Arylation of Pyrazolo[1,5-a]pyridines Data adapted from studies on the parent pyrazolo[1,5-a]pyridine system. researchgate.net
| Pyrazolo[1,5-a]pyridine Substrate | Aryl Chloride | Catalyst / Ligand | Temperature | Yield |
| 2-Phenylpyrazolo[1,5-a]pyridine | 4-Chlorotoluene | Pd(OAc)₂ / PCy₃·HBF₄ | 160 °C | 84% |
| 2-Phenylpyrazolo[1,5-a]pyridine | 1-Chloro-4-(trifluoromethyl)benzene | Pd(OAc)₂ / PCy₃·HBF₄ | 160 °C | 82% |
| 2-(Thiophen-2-yl)pyrazolo[1,5-a]pyridine | 4-Chloroacetophenone | Pd(OAc)₂ / PCy₃·HBF₄ | 160 °C | 75% |
Following halogenation, the resulting halo-pyrazolo[1,5-a]pyridines are excellent substrates for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is a particularly robust and widely used method for forming C-C bonds. nih.govresearchgate.net
A halogenated derivative of this compound, for example, a 3-bromo or 7-bromo analog, could be coupled with a wide range of aryl or heteroaryl boronic acids. nih.govresearchgate.net These reactions are typically catalyzed by a palladium complex, such as those generated from Pd(OAc)₂ or more advanced pre-catalysts like XPhosPdG2, in the presence of a suitable base (e.g., K₂CO₃, Cs₂CO₃) and a phosphine ligand (e.g., XPhos). nih.govmdpi.com This approach offers a powerful platform for introducing significant structural diversity at specific positions of the pyrazolo[1,5-a]pyridine core, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.govrsc.org The versatility of the Suzuki reaction allows for the installation of phenyl, biphenyl, naphthyl, and various functionalized aryl and heteroaryl groups in good to excellent yields. nih.gov
Table 3: Suzuki-Miyaura Coupling of Halogenated Pyrazolo-Fused Heterocycles This table illustrates typical conditions based on related pyrazolo[1,5-a]pyrimidine systems. nih.gov
| Halide Substrate | Boronic Acid | Catalyst / Ligand | Base / Solvent | Yield |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2 / XPhos | K₃PO₄ / THF | 74% |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Acetylphenylboronic acid | XPhosPdG2 / XPhos | K₃PO₄ / THF | 89% |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Thiophen-2-ylboronic acid | XPhosPdG2 / XPhos | K₃PO₄ / THF | 75% |
Introduction of Nitrogenous and Other Heteroatom-Containing Substituents
The carbonyl group of this compound is a prime site for reactions with nucleophiles, particularly those containing nitrogen and other heteroatoms. These transformations lead to a range of derivatives with modified electronic and steric properties.
A common reaction involves the condensation of the ketone with hydroxylamine (B1172632) to form the corresponding oxime. While specific studies on the oxime of this compound are not extensively detailed in the reviewed literature, the formation of oximes from analogous pyrazolyl carbonyl compounds is a well-established procedure. rsc.org These oximes can subsequently undergo the Beckmann rearrangement to yield N-substituted amides, a reaction catalyzed by reagents such as phosphorus pentachloride or toluene-p-sulfonyl chloride. rsc.orgwikipedia.org This rearrangement provides a pathway to introduce an amide functionality, a key structural motif in many biologically active molecules.
The introduction of a sulfur heteroatom can be achieved through thionation of the carbonyl group. Lawesson's reagent is a mild and effective reagent for converting ketones into the corresponding thioketones. organic-chemistry.org This reaction proceeds via a thiaoxaphosphetane intermediate, with the formation of a stable P=O bond driving the reaction forward. organic-chemistry.org
Furthermore, the acetyl group can be a precursor for more complex nitrogen-containing heterocycles. For instance, although not directly demonstrated on this compound, similar ketones can react with various reagents to form fused systems incorporating nitrogen.
Construction of Fused Polycyclic Systems from the Pyrazolo[1,5-a]pyridine Scaffold
The reactive nature of the acetyl group in this compound makes it an excellent starting point for the construction of more elaborate, fused polycyclic systems. These reactions typically involve condensation with a bifunctional reagent, followed by an intramolecular cyclization to form a new ring.
One versatile approach involves the condensation of the ketone with dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction forms an enaminone intermediate, which can then be cyclized with a variety of reagents to generate fused pyrimidine (B1678525) rings. For example, reaction of the enaminone with active methylene (B1212753) compounds like malononitrile (B47326) or cyanoacetamide in the presence of a base can lead to the formation of pyrazolo[1,5-a]pyrido[4,3-d]pyrimidine derivatives. enamine.netnih.gov This strategy allows for the introduction of various substituents onto the newly formed pyrimidine ring, depending on the choice of the active methylene compound. nih.gov
Another powerful method for constructing fused rings is the Gewald reaction. This reaction involves the condensation of a ketone with a cyano-containing active methylene compound and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. researchgate.net Applying this reaction to this compound would lead to the synthesis of a thieno[3',2':5,6]pyrido[4,3-d]pyrazolo[1,5-a]pyrimidine system, introducing a thiophene (B33073) ring fused to the pyridine portion of the scaffold.
Furthermore, cyclocondensation reactions with other bifunctional reagents can lead to a variety of other fused systems. For instance, reaction with hydrazine (B178648) or its derivatives can be used to construct fused pyridazine (B1198779) or other nitrogen-containing rings. organic-chemistry.orgrsc.org The specific outcome of these reactions is often dependent on the reaction conditions and the nature of the substituents on both the pyrazolopyridine core and the cyclizing agent. nih.govresearchgate.net The synthesis of various pyrazolo[1,5-a]pyrimidine derivatives through cyclization and condensation reactions is a widely adopted approach due to its efficiency in constructing the fused bicyclic system. nih.gov
The following table summarizes some of the potential fused polycyclic systems that can be synthesized from this compound:
| Starting Material | Reagent(s) | Fused System | Reference(s) |
| This compound | 1. DMF-DMA2. Malononitrile | Pyrazolo[1,5-a]pyrido[4,3-d]pyrimidine | enamine.netnih.gov |
| This compound | 1. DMF-DMA2. Cyanoacetamide | Pyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-5(6H)-one | nih.gov |
| This compound | Malononitrile, Sulfur, Base | Thieno[3',2':5,6]pyrido[4,3-d]pyrazolo[1,5-a]pyrimidine | researchgate.net |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals in 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone.
The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different protons in the molecule. The pyrazolo[1,5-a]pyridine (B1195680) ring system has five aromatic protons (H-2, H-3, H-5, H-6, and H-7), and the acetyl substituent has a methyl group.
The electron-withdrawing nature of the acetyl group at the C4 position is expected to have a significant deshielding effect on the adjacent protons, particularly H-3 and H-5, causing their signals to appear at a lower field compared to the unsubstituted parent compound, pyrazolo[1,5-a]pyridine. chemicalbook.com The methyl protons of the acetyl group will appear as a distinct singlet.
Based on analysis of the parent ring system and substituent effects, the expected signals are as follows:
H-7: Expected to be the most downfield proton of the pyridine (B92270) ring, appearing as a doublet due to coupling with H-6.
H-5: Also significantly deshielded by the adjacent acetyl group, expected to appear as a doublet from coupling with H-6.
H-2 and H-3: These protons on the pyrazole (B372694) ring appear as singlets. The H-3 proton, being peri to the acetyl group, would likely be shifted downfield.
H-6: Expected to appear as a triplet or doublet of doublets due to coupling with both H-5 and H-7.
-CH₃: The acetyl methyl protons will present as a sharp singlet, typically in the range of 2.5-2.7 ppm.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-7 | ~8.6 - 8.8 | d | ~7.0 |
| H-5 | ~8.4 - 8.6 | d | ~7.5 |
| H-2 | ~8.1 - 8.3 | s | - |
| H-3 | ~8.0 - 8.2 | s | - |
| H-6 | ~7.2 - 7.4 | t or dd | ~7.2 |
Note: Data are predicted based on known values for the pyrazolo[1,5-a]pyridine core and standard substituent effects. The solvent is assumed to be CDCl₃.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The molecule contains nine distinct carbon atoms in the aromatic framework and two in the acetyl substituent.
Key features in the ¹³C NMR spectrum would include:
Carbonyl Carbon (C=O): This will be the most deshielded carbon, appearing significantly downfield, typically above 195 ppm for an aryl ketone.
Quaternary Carbons (C-3a, C-4, C-7a): These carbons, lacking attached protons, will generally show weaker signals. C-4, being attached to the electron-withdrawing acetyl group, will be shifted downfield.
Methine Carbons (CH): The chemical shifts of C-2, C-3, C-5, C-6, and C-7 will be assigned based on their electronic environment and correlation with the proton spectrum. Studies on the related pyrazolo[1,5-a]pyrimidine (B1248293) system show that C-2, C-5, and C-7 appear at lower fields than C-3 and C-6. researchgate.netlookchem.com
Methyl Carbon (-CH₃): The signal for the acetyl methyl carbon is expected in the aliphatic region, around 25-30 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~197.0 |
| C-7 | ~150.0 |
| C-3a | ~145.0 |
| C-2 | ~141.0 |
| C-5 | ~135.0 |
| C-4 | ~130.0 |
| C-7a | ~128.0 |
| C-6 | ~115.0 |
| C-3 | ~110.0 |
Note: Data are predicted based on known values for related heterocyclic systems and standard substituent effects.
To confirm the assignments from 1D spectra, several 2D NMR experiments are essential.
DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would be used to differentiate the carbon signals. It would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons (absent in this molecule's aromatic system), while quaternary carbons would be absent. This helps to confirm the assignments of the methyl, methine, and quaternary carbons.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. A strong correlation would be observed between H-5, H-6, and H-7, confirming their connectivity within the pyridine ring. The absence of cross-peaks for H-2, H-3, and the acetyl -CH₃ protons would confirm they are isolated spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It provides a definitive link between the ¹H and ¹³C assignments. researchgate.net For instance, the proton assigned as H-7 at ~8.7 ppm would show a cross-peak to the carbon signal at ~150.0 ppm, confirming its identity as C-7. This method is crucial for the unambiguous assignment of all CH carbons in the heterocyclic rings.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule. For this compound, the molecular formula is C₉H₈N₂O. HRMS would be used to confirm this composition by matching the experimentally measured mass to the calculated exact mass.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₈N₂O |
| Calculated Exact Mass [M] | 160.0637 g/mol |
Note: The detection of an ion with an m/z value matching 161.0715 to within a few parts per million (ppm) would confirm the elemental formula.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
The key diagnostic peaks in the IR spectrum of this compound would be:
A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of the aryl ketone.
Multiple bands in the fingerprint region corresponding to the C=C and C=N stretching vibrations of the fused aromatic rings.
C-H stretching bands for the aromatic and aliphatic protons.
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| >3000 | Aromatic C-H Stretch | Medium-Weak |
| <3000 | Aliphatic C-H Stretch (-CH₃) | Medium-Weak |
| 1680 - 1700 | C=O Stretch (Aryl Ketone) | Strong |
X-ray Single Crystal Diffraction for Solid-State Structure Confirmation and Regioselectivity
For the specific compound This compound , a comprehensive search of crystallographic databases and scientific literature did not yield any publicly available single-crystal X-ray diffraction data. While the technique is widely applied to analogous pyrazolo[1,5-a]pyrimidine and other related heterocyclic structures to resolve ambiguities regarding isomer formation, specific crystallographic parameters for this compound are not reported in the searched resources.
The synthesis of pyrazolo[1,5-a]pyridines can often lead to a mixture of regioisomers, depending on the reaction conditions and substrates used. For instance, the cyclization process can result in substitution at various positions on the pyrazolo[1,5-a]pyridine core. X-ray diffraction analysis of a suitable single crystal would unambiguously confirm the attachment of the ethanone (B97240) group at the 4-position of the pyrazolo[1,5-a]pyridine ring system, as opposed to other possible positions.
In the absence of experimental crystallographic data for this compound, a detailed discussion of its solid-state structure, including specific bond lengths, angles, and intermolecular interactions, cannot be provided. Such an analysis would require the successful growth of a single crystal of the compound and subsequent X-ray diffraction analysis.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Studies
Density Functional Theory (DFT) has been widely applied to investigate the electronic properties of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which share a core heterocyclic structure with 1-(pyrazolo[1,5-a]pyridin-4-yl)ethanone. These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic behavior.
Molecular Orbital Analysis (HOMO-LUMO Energies and Spatial Characteristics)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.
In studies of related pyrazolo[3,4-d]pyrimidine derivatives, the HOMO-LUMO energy gap has been shown to be small, suggesting high chemical reactivity. For a series of pyrazole (B372694) derivatives, DFT calculations have been used to determine the HOMO and LUMO energies, providing insights into their electronic transitions. For instance, in one study, the HOMO-LUMO plot revealed the distribution of electron density, with the red color representing the negative phase and blue indicating the positive phase.
While specific HOMO-LUMO energy values for this compound are not available, data from analogous pyrazole-containing compounds can provide an estimation. For example, DFT calculations on a novel pyrazole derivative showed a HOMO-LUMO energy gap of 2.783 eV for one compound and 3.995 eV for another, indicating varying levels of reactivity within the same family of compounds.
Table 1: Representative Frontier Molecular Orbital Energies from DFT Studies of Related Pyrazole Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| Pyrazole Derivative 3 | - | - | 2.783 | |
| Pyrazole Derivative 9 | - | - | 3.995 | |
| Pyridinyl Phosphonate 4 | - | - | 3.605 |
Note: The table presents data for related compounds to illustrate the typical range of HOMO-LUMO energy gaps in similar molecular systems.
The spatial characteristics of these orbitals indicate the likely sites for electrophilic and nucleophilic attack. Generally, the HOMO is localized on the electron-rich portions of the molecule, while the LUMO is found on the electron-deficient areas.
Atomic Charge Distribution and Reactivity Predictions
The distribution of atomic charges within a molecule, often calculated using methods like Mulliken population analysis, is a critical factor in predicting its reactivity. These calculations help identify the electrophilic and nucleophilic centers in the molecule.
For pyrazole derivatives, DFT calculations have been employed to map the molecular electrostatic potential (MEP), which visually represents the charge distribution and helps in predicting sites for electrophilic or nucleophilic attack. In related pyrazolo[1,5-a]pyrimidine systems, it has been noted that the pyrimidine (B1678525) ring can act as a π-deficient system, while the pyrazole ring can be π-excessive, creating a push-pull electronic environment. This inherent electronic characteristic influences the reactivity of different positions on the fused ring system. For instance, the C7 position in the pyrazolo[1,5-a]pyrimidine core is known to be highly reactive towards nucleophilic substitution.
Elucidation of Reaction Mechanisms via Computational Models
Computational models are instrumental in elucidating the mechanisms of chemical reactions involving pyrazolo[1,5-a]pyridine (B1195680) and its derivatives. These models can map the energy profiles of reaction pathways, identify transition states, and predict the most favorable reaction routes.
The synthesis of the pyrazolo[1,5-a]pyridine core often involves cyclization reactions. For example, the condensation of 5-aminopyrazoles with β-dicarbonyl compounds is a common strategy. Computational studies on the synthesis of related 1H-pyrazolo[3,4-b]pyridines have explored the mechanistic details of the cyclization process, including the initial nucleophilic attack and subsequent ring closure. These studies help in understanding the regioselectivity of such reactions.
Furthermore, computational models have been used to understand the formation of pyrazolo[1,5-a]pyridines through cross-dehydrogenative coupling reactions, highlighting the role of the reaction conditions in promoting the desired transformation.
In Silico Approaches to Structure-Activity Relationship (SAR)
In silico methods play a crucial role in modern drug discovery by predicting the biological activity of compounds and guiding the design of new, more potent molecules. Structure-Activity Relationship (SAR) studies explore how modifications to a chemical structure affect its biological activity.
For the broader class of pyrazolo[1,5-a]pyridines, SAR studies have been instrumental in their development as inhibitors of various protein kinases. For example, the substitution pattern on the pyrazolo[1,5-a]pyridine scaffold has been shown to significantly influence the inhibitory activity and selectivity against targets like PI3K. Computational techniques such as molecular docking are often employed to visualize the binding modes of these inhibitors within the active site of their target proteins, providing a rational basis for the observed SAR. These docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity.
While a specific in silico SAR study for this compound is not documented, the extensive research on related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors suggests that the ethanone (B97240) substituent at the 4-position would significantly influence its interaction with biological targets.
Future Perspectives and Emerging Research Avenues
Advancements in Novel Synthetic Methodologies for Pyrazolo[1,5-a]pyridines
The construction of the pyrazolo[1,5-a]pyridine (B1195680) core is a focal point of synthetic innovation. Traditional methods are being supplemented and replaced by more efficient and versatile strategies. A predominant and continually evolving approach involves the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with various alkynes and alkenes. researchgate.netacs.org This method is valued for its ability to create a diverse range of substituted pyrazolo[1,5-a]pyridines.
Recent advancements are pushing the boundaries of this methodology. For instance, PIDA (phenyliodine diacetate) has been shown to mediate a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes under facile conditions, yielding multifunctionalized products. organic-chemistry.org Furthermore, oxidative [3+2] cycloaddition reactions of N-aminopyridines with α,β-unsaturated carbonyl compounds are being explored under metal-free conditions, enhancing the environmental compatibility of the synthesis. organic-chemistry.org Another innovative approach utilizes the dual reactivity of N-aminopyridinium ylides, which can act as both a 1,3-dipole and a nitrogen source in reactions with ynals to directly introduce a cyano group into the pyrazolo[1,5-a]pyridine core. rsc.org
Cross-dehydrogenative coupling (CDC) reactions are also emerging as a powerful, atom-economical tool. Acetic acid and molecular oxygen can promote the CDC reaction between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines, leading to the formation of the pyrazolo[1,5-a]pyridine skeleton through a formal C(sp³)–C(sp²) dehydrogenative coupling followed by dehydrative cyclization. acs.org These evolving synthetic strategies are crucial for expanding the chemical space accessible for drug discovery and materials science applications.
| Synthetic Methodology | Key Features | Reagents/Conditions | Ref. |
| [3+2] Cycloaddition | High versatility and regioselectivity. | N-iminopyridinium ylides, alkynes/alkenes. | researchgate.netacs.org |
| PIDA-mediated Cycloaddition | Facile conditions for multifunctional products. | Phenyliodine diacetate (PIDA). | organic-chemistry.org |
| Oxidative [3+2] Cycloaddition | Metal-free conditions. | N-aminopyridines, α,β-unsaturated carbonyls. | organic-chemistry.org |
| Cross-Dehydrogenative Coupling | High atom economy, green oxidant. | Acetic acid, O₂. | acs.org |
Integration of Advanced Spectroscopic and Structural Characterization Techniques
The unambiguous determination of the structure and stereochemistry of novel pyrazolo[1,5-a]pyridine derivatives is paramount for understanding their properties and mechanism of action. Advanced spectroscopic and structural characterization techniques are indispensable in this regard.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. Both 1H and 13C NMR are routinely used to confirm the formation of the pyrazolo[1,5-a]pyridine ring system. acs.orgnih.gov Two-dimensional NMR experiments, such as COSY and HETCOR, are employed for unambiguous assignment of proton and carbon resonances, which is particularly crucial for distinguishing between isomers, for example, 5-methyl and 7-methyl derivatives. researchgate.net The Nuclear Overhauser Effect (NOE) is a powerful tool for conformational analysis, especially in reduced (dearomatized) pyrazolo[1,5-a]pyrimidine (B1248293) systems, where it can be used to determine the relative stereochemistry of substituents. nih.gov
X-ray crystallography provides definitive proof of molecular structure in the solid state. researchgate.netnih.gov It has been instrumental in confirming the regioselectivity of synthetic reactions and in distinguishing between angular and linear isomers. nih.gov Furthermore, single-crystal X-ray diffraction studies offer detailed insights into intermolecular interactions, such as π–π stacking and hydrogen bonding, which govern the crystal packing and can influence the material's bulk properties. researchgate.net
Mass spectrometry (MS) is essential for confirming the molecular weight of newly synthesized compounds. acs.orgnih.gov High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of the elemental composition of a molecule with high confidence. acs.org Studies on the fragmentation patterns of related heterocyclic systems, like pyrimidines, under electron impact mass spectrometry (EI-MS) help in understanding the stability of the ring system and in identifying characteristic fragment ions. sapub.org
Synergistic Application of Integrated Computational and Experimental Approaches
The integration of computational chemistry with experimental studies is accelerating the discovery and optimization of pyrazolo[1,5-a]pyridine-based compounds. This synergistic approach provides deeper insights into molecular properties, reaction mechanisms, and biological interactions.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are being used to understand the electronic structure and photophysical properties of these compounds. rsc.orgrsc.org For example, theoretical calculations have been used to explain the absorption and emission characteristics of pyrazolo[1,5-a]pyrimidine-based fluorophores, revealing how electron-donating or electron-withdrawing groups influence their optical properties. rsc.orgrsc.org Computational studies have also been employed to investigate reaction mechanisms, such as the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closing) mechanism in the isomerization of pyrazolo[1,5-a]pyrimidines. researchgate.net
Molecular modeling and docking simulations are critical tools in drug discovery for predicting how these molecules interact with biological targets. mdpi.com For instance, docking studies have been used to visualize the binding of pyrazolo[1,5-a]pyrimidine derivatives to the active site of protein kinases like PI3Kδ. nih.gov These simulations help to rationalize structure-activity relationships (SAR) by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity. mdpi.com This in silico screening allows for the rational design of more potent and selective inhibitors before their synthesis, saving time and resources.
| Computational Method | Application | Insights Gained | Ref. |
| DFT/TD-DFT | Electronic structure and photophysics. | Understanding of absorption/emission properties. | rsc.orgrsc.org |
| Molecular Docking | Ligand-protein binding prediction. | Identification of key binding interactions. | nih.govmdpi.com |
| Mechanism Studies | Elucidation of reaction pathways. | Understanding complex chemical transformations. | researchgate.net |
Exploration of Novel Biological Targets and Mechanisms of Action at the Molecular Level
The pyrazolo[1,5-a]pyridine scaffold and its close analog, pyrazolo[1,5-a]pyrimidine, are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. mdpi.comsphinxsai.com A major focus of current research is the development of these compounds as protein kinase inhibitors for cancer therapy. sphinxsai.com They have shown potent inhibitory activity against a variety of kinases, including PI3Kδ, CK2, EGFR, B-Raf, and MEK. nih.gov The mechanism of action is often ATP-competitive inhibition, where the heterocyclic core mimics the purine (B94841) ring of ATP and binds to the kinase's hinge region. mdpi.com
Beyond oncology, these scaffolds are being explored for other therapeutic applications. They have been investigated as inhibitors of Tropomyosin Receptor Kinases (Trks), which are implicated in certain types of cancer. mdpi.com The structural versatility of the pyrazolo[1,5-a]pyrimidine core has led to the development of marketed drugs and clinical candidates for various diseases. nih.govmdpi.com
Future research will likely focus on:
Identifying novel kinase targets: Expanding the scope of kinase inhibition to address unmet medical needs.
Overcoming drug resistance: Designing next-generation inhibitors that are effective against mutated forms of kinases.
Exploring non-kinase targets: Investigating the potential of pyrazolo[1,5-a]pyridines to modulate other classes of enzymes or receptors involved in inflammatory, infectious, or neurological diseases.
Elucidating detailed mechanisms of action: Using advanced biochemical and biophysical techniques to understand precisely how these compounds interact with their targets at the molecular level.
Continued Development of Sustainable and Green Chemical Synthesis Protocols
The principles of green chemistry are increasingly being integrated into the synthesis of pyrazolo[1,5-a]pyridines and related heterocycles to minimize environmental impact. This involves the use of safer solvents, reducing energy consumption, and improving atom economy.
Microwave-assisted synthesis has emerged as a key green technology. It can significantly accelerate reaction times, often leading to higher yields and purer products, thereby reducing the need for extensive chromatographic purification. nih.govresearchgate.net This technique has been successfully applied to the cyclocondensation reactions for preparing pyrazolo[1,5-a]pyrimidines. researchgate.net
The use of ionic liquids (ILs) as environmentally benign solvents and catalysts is another promising avenue. longdom.org ILs are non-volatile and can often be recycled, reducing the reliance on volatile organic compounds. One-pot syntheses of pyrazolopyrimidines have been reported using ionic liquids, demonstrating improved yields and quality compared to other catalytic systems. sphinxsai.comlongdom.org
Flow chemistry is a cutting-edge technology with significant potential for the sustainable synthesis of these heterocycles. mdpi.com Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. The thermolysis of azidoacrylates to produce pyrazolo[1,5-a]pyridines has been demonstrated in a flow system, achieving quantitative yields without the need for purification. mdpi.com The development of such continuous manufacturing processes is a key goal for producing pharmaceuticals and fine chemicals in a more sustainable and efficient manner.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(pyrazolo[1,5-a]pyridin-4-yl)ethanone, and how can regioselectivity be controlled?
- Methodology : A regioselective one-pot synthesis using a novel catalyst (e.g., ammonium acetate in acetic acid) under reflux conditions is effective. For example, chalcone analogues can react with hydrazine hydrate in ethanol to form pyrazole derivatives . Catalyst choice and reaction temperature (e.g., 60–80°C) significantly influence regioselectivity and yield .
- Key Data : Yields exceeding 90% have been reported using ultrasound-assisted methods for related pyrazolo[1,5-a]pyrimidine hybrids .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Analytical Techniques :
- ¹H/¹³C NMR : Confirm substituent positions and aromaticity (e.g., δ 2.40 ppm for CH₃ groups in pyrazole rings) .
- FT-IR : Identify carbonyl stretches (1664 cm⁻¹ for ketones) and NH/OH vibrations .
- Elemental Analysis : Verify purity (e.g., C: 61.65%, H: 4.38%, N: 27.65% for pyrazolo[1,5-a]pyrazine derivatives) .
Q. What are the primary biological screening protocols for evaluating its bioactivity?
- In Vitro Assays :
- Anticancer : MTT assays against cancer cell lines (e.g., IC₅₀ values for CDK2 inhibition) .
- Antimicrobial : Agar diffusion methods for bacterial/fungal strains .
- Anti-inflammatory : COX-2 inhibition assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?
- Key Modifications :
- Pyrazole Ring Substitution : Introducing electron-withdrawing groups (e.g., nitro) enhances kinase inhibition (e.g., CDK2 IC₅₀ < 50 nM) .
- Heterocyclic Fusion : Pyrazolo[1,5-a]pyrimidine hybrids with antipyrine moieties show improved anti-inflammatory activity (94% yield, 212–213°C m.p.) .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Case Study : Pyrazolo[1,5-a]pyrimidines exhibit both anticancer and anti-inflammatory effects. Contradictions arise from assay conditions (e.g., cell line specificity) or substituent effects. For example:
Q. How does the compound interact with molecular targets like CDK2 or PDE-4?
- Mechanistic Insights :
- CDK2 Inhibition : The pyrazole ring forms hydrogen bonds with Lys33 and Asp145 residues, while the ethanone group stabilizes hydrophobic interactions .
- PDE-4 Inhibition : Substituents at position 7 enhance selectivity (e.g., diaryl groups improve potency by 10-fold) .
Q. What are the best practices for handling and disposing of this compound in laboratory settings?
- Safety Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
